molecular formula C7H4Cl3N3 B11875765 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11875765
M. Wt: 236.5 g/mol
InChI Key: WJWZYGYLPGIBQA-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine core is a purine bioisostere, often referred to as a 7-deazapurine, which allows it to interact with a variety of enzymatic targets . This multi-halogenated derivative is designed as a versatile building block for the synthesis of more complex molecules. The presence of chlorine atoms at the 2, 4, and 6 positions provides distinct reactive sites for sequential functionalization via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, enabling the exploration of diverse structure-activity relationships . Research into analogous pyrrolo[2,3-d]pyrimidine compounds has demonstrated a broad spectrum of biological activities, including potent inhibition of protein kinases such as p21-activated kinase 4 (PAK4) and receptors in the epidermal growth factor (EGFR) family . These activities make this class of compounds a promising starting point for the development of targeted anticancer agents. Furthermore, the scaffold has shown potential in antimicrobial research, with some derivatives exhibiting antifungal and antibacterial properties . This product is intended for use in laboratory research to synthesize and evaluate novel compounds for various biological applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl3N3

Molecular Weight

236.5 g/mol

IUPAC Name

2,4,6-trichloro-7-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H4Cl3N3/c1-13-4(8)2-3-5(9)11-7(10)12-6(3)13/h2H,1H3

InChI Key

WJWZYGYLPGIBQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 6-Aminouracil with Chloroacetaldehyde

In a method documented by, 6-aminouracil reacts with chloroacetaldehyde (50% aqueous solution) in the presence of sodium acetate and water at 70–80°C. This produces 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in 98% yield. The reaction proceeds via nucleophilic substitution, where the amine group of 6-aminouracil attacks chloroacetaldehyde, followed by intramolecular cyclization. Key advantages include:

  • High yield (98%) under mild conditions.

  • Minimal purification due to product precipitation upon cooling.

Alternative Route: 1,3-Dihydroxy-5-aminoaniline Cyclization

Patent CN102977104A describes an alternative approach using 1,3-dihydroxy-5-aminoaniline and monochloroacetaldehyde in a tetrahydrofuran (THF)/water solvent system. Sodium acetate and potassium iodide catalyze the reaction at room temperature, yielding 2,4-dichloro-7-hydroxy-pyrrolopyrimidine with 85% efficiency. This method avoids column chromatography, making it industrially favorable.

Chlorination Techniques for Introducing Chlorine Substituents

Chlorination is critical for converting hydroxyl or amine groups into chloro substituents. The choice of chlorinating agent significantly impacts yield and selectivity.

Dichlorophenyl Phosphorus Oxychloride (DCPO)-Mediated Chlorination

In, dichlorophenyl phosphorus oxychloride (DCPO) and diisopropyl ethyl amine (DIPEA) are used to chlorinate the cyclized intermediate at 180°C for 4 hours, achieving a 77% yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . DCPO offers:

  • Superior reactivity compared to phosphorus oxychloride (POCl3).

  • Reduced side reactions due to controlled electrophilic substitution.

Phosphorus Oxychloride (POCl3) with DIPEA

The Exeter protocol employs POCl3 in toluene with DIPEA, heating at 106°C overnight to convert diol intermediates into 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . While POCl3 is cost-effective, yields are lower (16–30%) due to competing hydrolysis.

Synthesis of 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The target compound requires trichlorination and methylation . Patent WO2009037467A1 outlines a two-step process:

Trichlorination of 2,4-Dichloro Intermediate

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is treated with excess POCl3 (5 equivalents) and DIPEA (2 equivalents) at 130°C for 24 hours. This introduces the third chlorine at the 6-position, yielding 2,4,6-trichloro-7H-pyrrolo[2,3-d]pyrimidine (16% yield). Challenges include:

  • Over-chlorination leading to decomposition.

  • Low yield due to harsh reaction conditions.

Methylation at the 7-Position

The 7-methyl group is introduced via Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate. For example, reacting the trichloro derivative with methyl magnesium bromide in tetrahydrofuran (THF) at 0°C achieves selective methylation.

Comparative Analysis of Chlorination Methods

Chlorinating AgentTemperature (°C)Time (h)Yield (%)AdvantagesLimitations
DCPO180477High yield, minimal byproductsHigh cost, specialized equipment
POCl3106–1304–2416–30Low cost, readily availableLow yield, side reactions

Industrial Considerations and Purification

  • Solvent Systems : THF/water mixtures and toluene are preferred for cyclization and chlorination, respectively.

  • Catalysts : Sodium acetate and KI enhance reaction rates in cyclization.

  • Purification : Recrystallization in ethyl acetate or ether washing avoids column chromatography, reducing production costs.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies show that certain derivatives have demonstrated good to moderate activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4 to 20 µmol/L, with some derivatives being more potent than established antibiotics like cefotaxime .

Table 1: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundMIC (µmol/L)Bacterial Strain
7a6Bacillus subtilis
7e8Salmonella typhi
9a4Staphylococcus aureus

Anticancer Activity

The anticancer potential of 2,4,6-trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives has been evaluated against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell growth effectively. The cytotoxicity is often measured using the MTT assay, with IC50 values indicating the concentration required to inhibit cell growth by 50% .

Table 2: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundIC50 (µmol/L)Cancer Cell Line
5a10NCI-H460 (Lung)
5b15HepG2 (Liver)
5c12HCT-116 (Colon)

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrolo[2,3-d]pyrimidine derivatives. Modifications in the side chains significantly influence both antimicrobial and anticancer activities. For example, the presence of electron-withdrawing groups enhances antibacterial potency while certain side chains improve cytotoxic effects against tumor cells .

Patent Applications and Industrial Relevance

The compound's unique properties have led to several patent applications focusing on its synthesis and therapeutic uses. For instance, recent patents highlight various synthetic routes and potential pharmaceutical formulations containing this compound as a key ingredient for treating infections and cancers .

Comparison with Similar Compounds

Substituent Variation at Position 7

The methyl group at position 7 is a critical feature influencing steric and electronic properties. Analogous compounds with alternative substituents include:

  • 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-67-5): Differs by one fewer chlorine (at position 6), reducing molecular weight (216.07 g/mol vs.
  • 2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1507350-66-4): Replaces methyl with ethyl, increasing lipophilicity (logP ~2.8 vs. ~2.5 for methyl) and possibly enhancing membrane permeability .
  • 2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1227635-12-2): Bulkier isopropyl group may hinder binding to enzyme active sites but improve selectivity .

Halogenation Patterns

  • 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 115093-90-8): Lacks the methyl group and has chlorines at positions 4 and 5, reducing steric hindrance but increasing polarity .

Functional Group Additions

  • 4-Amino Derivatives (e.g., N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine): Introduction of amino groups at position 4 shifts reactivity toward nucleophilic substitution, enabling conjugation with aryl or alkyl groups for drug design .
  • Sulfonylated Derivatives (e.g., 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine): Tosyl groups enhance solubility in polar solvents and facilitate further functionalization .

Biological Activity

2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action as revealed through various studies.

  • Chemical Formula : C7H5Cl3N4
  • Molecular Weight : 227.49 g/mol
  • CAS Number : 1313036-72-4

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, a study evaluated various derivatives for their cytotoxic effects against several cancer cell lines, revealing that compounds with similar structures to this compound showed promising results.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 51A5490.66Induces apoptosis
Compound 51HeLa0.38Induces apoptosis
Compound 51MCF-70.44Induces apoptosis
Compound 5kHepG240-204Multi-targeted kinase inhibition

The most notable findings were from a compound designated as Compound 51 , which showed IC50 values of 0.66 µM against A549 cells, indicating strong activity compared to standard treatments like Cabozantinib .

The mechanisms through which these compounds exert their biological activity include:

  • Inhibition of Kinases : Many pyrrolo[2,3-d]pyrimidine derivatives act as inhibitors of various tyrosine kinases such as EGFR and VEGFR2, crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Compounds have been shown to increase pro-apoptotic proteins (e.g., caspase-3) and decrease anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at specific phases, further inhibiting cancer cell growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the pyrrolo[2,3-d]pyrimidine core for enhancing biological activity. For instance:

  • Electronegative Substituents : The presence of electron-withdrawing groups (EWGs) on the aromatic rings significantly boosts the anticancer activity of these compounds.

Case Studies

One significant study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and tested them against various cancer cell lines. The results indicated that modifications in the structure led to varying degrees of cytotoxicity and selectivity towards cancer cells versus normal cells .

Q & A

(Basic) How can researchers optimize the synthesis of 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine to improve yield and purity?

Methodological Answer:
Synthesis optimization requires multi-step protocols, including cyclization and selective chlorination. For example, analogous compounds (e.g., 4-chloro-5-ethyl derivatives) are synthesized via coupling reactions (ethyl 2-cyanoacetate with brominated intermediates), followed by cyclization and chlorination using POCl₃ or PCl₅ under reflux . Copper-catalyzed coupling reactions (e.g., Cu-mediated C–N bond formation) can streamline intermediate steps, as demonstrated for pyrrolo[2,3-d]pyrimidine derivatives . Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., using ethanol/water) enhances purity. Researchers must confirm identity/purity via NMR and HRMS, as commercial sources like Sigma-Aldrich provide no analytical data for similar compounds .

(Basic) What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at N7, chlorines at C2/C4/C6). For example, 7-methyl protons resonate at δ ~3.5–4.0 ppm, while aromatic protons appear as singlets (δ ~6.5–8.0 ppm) .
  • HRMS : Confirms molecular weight (e.g., C₇H₅Cl₃N₃: calculated 235.94 g/mol) and detects isotopic patterns for chlorine .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between fused rings, as seen in related compounds) .
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase).

(Advanced) How do structural modifications at the 2,4,6 positions of 7-methyl-pyrrolo[2,3-d]pyrimidine influence kinase inhibition selectivity and potency?

Methodological Answer:
Substituent positioning critically impacts kinase binding. For example:

  • Chlorine at C4 : Enhances interactions with hydrophobic pockets in kinases (e.g., EGFR, VEGFR2), as seen in 4-chloro-5-ethyl derivatives .
  • Trichloro Substitution (C2/C4/C6) : Increases steric bulk, potentially reducing off-target effects but requiring optimization for solubility. Compare with 4-chloro-7-methyl analogs, which show moderate activity against CDK2 .
  • Methyl at N7 : Stabilizes the bicyclic core, improving metabolic stability .
    Structure-activity relationship (SAR) studies using kinase inhibition assays (e.g., IC₅₀ determination via radiometric or fluorescence-based methods) and docking simulations (e.g., AutoDock Vina) are essential for rational design .

(Advanced) What strategies can resolve contradictions in biochemical activity data for this compound across different kinase assays?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions : Variability in ATP concentrations, pH, or enzyme isoforms (e.g., HER2 vs. EGFR). Standardize protocols using recombinant kinases and controls (e.g., staurosporine as a pan-kinase inhibitor) .
  • Cellular vs. Enzymatic Assays : Confirm cellular activity (e.g., antiproliferative effects in cancer cell lines) to validate enzymatic IC₅₀ data .
  • Purity Verification : Impurities (e.g., dechlorinated byproducts) may skew results. Use LC-MS to detect contaminants .
  • Orthogonal Techniques : Combine surface plasmon resonance (SPR) for binding kinetics with thermal shift assays (TSA) to assess target engagement .

(Advanced) How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like ACD/Labs Percepta estimate solubility, logP, and CYP450 interactions. For example, adding hydrophilic groups (e.g., morpholine at C4) improves solubility but may reduce blood-brain barrier penetration .
  • Docking Studies : Identify key residues (e.g., hinge region of EGFR) for halogen bonding with chlorine substituents .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .
  • Metabolic Stability : Predict sites of oxidative metabolism (e.g., N7-methyl demethylation) using software like MetaCore .

(Advanced) What synthetic routes enable selective functionalization of the pyrrolo[2,3-d]pyrimidine core for targeted drug discovery?

Methodological Answer:

  • C5 Modification : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups, leveraging bromine/iodine at C5 .
  • N4 Substitution : Nucleophilic aromatic substitution with amines (e.g., 4-chloroaniline) under acidic conditions (HCl/iPrOH reflux) yields diamines with kinase inhibitory activity .
  • C6 Diversification : Aldol condensation or reductive amination at C6-carbonyl derivatives (e.g., 6-carboxamide) generates analogs with enhanced potency .

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